Benzo[b]thiophene, 3,7-dimethyl-

Biodegradation Environmental fate Petroleum microbiology

This 3,7-dimethyl isomer is a critical reference standard for petroleum biomarker analysis, environmental biodegradation studies, and desulfurization catalyst R&D. Only the 3,7-substituted isomer exhibits the specific sulfoxide/sulfone metabolic pathway and steric inhibition profile essential for accurate experimental results. Generic dimethylbenzothiophene mixtures cannot substitute for this authentic single isomer. Procure with confidence from verified suppliers.

Molecular Formula C10H10S
Molecular Weight 162.25 g/mol
CAS No. 16587-41-0
Cat. No. B100686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene, 3,7-dimethyl-
CAS16587-41-0
Synonyms3,7-Dimethylbenzo[b]thiophene
Molecular FormulaC10H10S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CS2)C
InChIInChI=1S/C10H10S/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3
InChIKeyYFVIULBUVVXJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethylbenzo[b]thiophene (CAS 16587-41-0): Procurement-Grade Profile of a C2-Alkylated Benzothiophene Isomer for Petroleum, Environmental, and Synthetic Applications


Benzo[b]thiophene, 3,7-dimethyl- (CAS 16587-41-0), also named 3,7-dimethyl-1-benzothiophene, is a C2-alkylated benzothiophene with the molecular formula C10H10S and a molecular mass of 162.25 g/mol [1]. It carries one methyl group on the thiophene ring (position 3) and one on the benzene ring (position 7), a substitution pattern that distinguishes it from all other 14 dimethylbenzothiophene (DMBT) isomers. Its experimental melting point is 30–31 °C and its boiling point is 122–124 °C at 12 Torr [1]. The compound is listed on the EPA TSCA Inventory as an inactive chemical substance [2]. Primary research and industrial relevance spans petroleum geochemistry (as a biomarker and organosulfur fingerprinting target), environmental biodegradation science (isomer-specific microbial metabolism), deep desulfurization catalyst development, and organometallic model chemistry for C–S bond activation.

Why 3,7-Dimethylbenzo[b]thiophene Cannot Be Interchanged with Other Dimethylbenzothiophene Isomers in Research and Industrial Workflows


Fifteen constitutional isomers of dimethylbenzothiophene exist, yet they exhibit radically different chemical, biological, and physical behaviors that preclude generic interchange. The specific placement of methyl groups at the 3- and 7-positions—one on each ring—dictates the compound's metabolic fate during microbial biodegradation (sulfoxide/sulfone formation vs. dione/ketone formation vs. exclusive side-chain oxidation) [1], its natural abundance ranking in petroleum (3,7-DMBT is a major isomer while the 3,5-isomer is undetectable in some crude oils) [2], its susceptibility to steric inhibition during adsorptive desulfurization due to the 7-methyl group [3], and its regiochemical outcome in organometallic C–S bond insertion reactions [4]. Even the melting point—30–31 °C for the 3,7-isomer—places it in a distinct physical-handling regime compared to higher-melting regioisomers. Selecting the correct isomer is therefore not a matter of nominal substitution but of functional identity in any quantitative analytical, catalytic, or biodegradation workflow.

3,7-Dimethylbenzo[b]thiophene (CAS 16587-41-0): Comparator-Anchored Quantitative Differentiation Evidence


Microbial Biodegradation: Isomer-Specific Metabolite Pathway Partitioning Across Six Dimethylbenzothiophenes

In a direct six-isomer comparative study, Kropp et al. (1996) demonstrated that the 3,7-DMBT isomer partitions into a distinct metabolic fate category. When incubated with three Pseudomonas isolates (BT1, W1, DBT2) grown on 1-methylnaphthalene or glucose, the 3,7-isomer—together with the 2,3- and 2,7-isomers—predominantly yielded sulfoxides and sulfones as common metabolites. In contrast, the 4,6- and 4,7-isomers (both methyl groups on the benzene ring) generated 2,3-diones, 3(2H)-ones, and 2(3H)-ones, along with high-molecular-weight tetramethylbenzo[b]naphtho[1,2-d]thiophenes. The 3,5-isomer gave exclusively side-chain oxidation products (hydroxymethyl-methylbenzothiophenes and methylbenzothiophene-carboxylic acids), with no ring oxidation detected [1]. Nearly 30 sulfur-containing metabolites were identified across the study. The 3,7-isomer thus shares the sulfoxide/sulfone pathway with isomers bearing methyl substitution spanning both rings, but is metabolically segregated from benzene-ring-only and symmetric thiophene-ring substitution categories.

Biodegradation Environmental fate Petroleum microbiology

Petroleum Abundance Ranking: 3,7-DMBT as a Major Isomer vs. Undetectable 3,5-DMBT in Crude Oil

Hopkins et al. (1969) identified 22 benzo[b]thiophenes in Wasson, Texas, crude oil distillate (200–250 °C boiling range) and established a marked preference ranking for alkyl substitution positions: 2 > 3 > 7 > 4 > 6, with no 5-substitution detected [1]. Critically, 3,7-dimethylbenzo[b]thiophene was found in substantial amount, whereas the 3,5-isomer could not be detected. The study further demonstrated via calcium-in-ammonia reduction that 3,7- and 2,7-dimethylbenzo[b]thiophenes predominate over the 3,5- and 2,5-isomers [1]. Five compounds—including the 3,7-isomer among the major species—comprised 82% by weight of the total benzothiophenes identified. In a complementary multi-crude-oil survey, Andersson and Sielex (1996) quantified the concentrations of 2,3-, 2,4-, 2,7-, and 3,7-dimethylbenzothiophene across different crude oil sources, reporting a combined range of 11 to 272 ppm; three other dimethylated benzothiophenes were present only in lower amounts [2].

Petroleum geochemistry Oil fingerprinting Biomarker analysis

Adsorptive Desulfurization: Steric Inhibition by the 7‑Position Methyl Group Reduces Sulfur Removal Selectivity

Ma et al. (2002) investigated the selective adsorption desulfurization of JP-8 jet fuel and compared the desulfurization selectivity of individual alkylated benzothiophenes over adsorbent A-2. While 2,3-dimethylbenzothiophene (2,3-DMBT) and 2,3,5/6-trimethylbenzothiophene (2,3,5/6-TMBT) exhibited similarly high desulfurization reactivity, 2,3,7-TMBT and related 7-methyl-bearing TMBTs showed markedly lower desulfurization selectivity [1]. The authors explicitly attributed this effect to the methyl group at the 7-position of the benzothiophene skeleton, which sterically inhibits the interaction between the sulfur atom and the adsorbent surface [1]. Although the direct comparative data were obtained on trimethylbenzothiophenes, the mechanistic conclusion—that 7‑position alkyl substitution confers steric hindrance to sulfur–adsorbent contact—is a class-level inference that applies directly to 3,7-DMBT relative to its 7-unsubstituted isomers such as 2,3-DMBT or 3,5-DMBT.

Deep desulfurization Fuel processing Adsorbent design

Organometallic C–S Bond Activation: 3,7-Substitution Alters Regioselectivity and Product Distribution in Manganese-Mediated Reductive Cleavage

Li et al. (2002) systematically investigated the reductive cleavage of C–S bonds in (η⁶-benzothiophene)Mn(CO)₃⁺ complexes using cobaltocene under CO. The study explicitly compared benzothiophenes bearing methyl substituents at the 2,3-, 2,7-, and 3,7-positions against the unsubstituted parent compound [1]. When methyl substituents are present at the 3,7-positions, the regioselectivity and product distribution in the reductive insertion of Mn(CO)₄⁻ into the C(aryl)–S bond are significantly affected, and several new types of bimetallic complexes are formed that are not observed with unsubstituted benzothiophene [1]. Crystallographic data and DFT calculations confirmed that insertion occurs preferentially into the C(aryl)–S bond rather than the C(vinyl)–S bond. The study demonstrated that the methyl substitution pattern directly modulates the electronic and steric environment at the reacting sulfur center, making 3,7-DMBT a structurally informative probe for C–S activation mechanistic studies in a way that other substitution patterns are not.

Organometallic chemistry Hydrodesulfurization modeling C–S bond activation

Gas Chromatographic Isomer Resolution: Retention Index Differentiation of 3,7-DMBT from Co-Eluting Dimethylbenzothiophene Isomers on Three Stationary Phases

Andersson (1986) determined temperature-programmed gas chromatographic retention indices for all C1- and C2-alkylated benzothiophenes—including the complete set of dimethylbenzothiophene isomers—and their corresponding sulfone dioxides on three stationary phases of differing polarity: methylphenylsiloxane (non-polar), polyethylene glycol (polar), and cyanopropylsiloxane (highly polar) [1]. This reference dataset is the authoritative compendium for resolving co-eluting DMBT isomers in complex petroleum and environmental matrices. The retention index data enable unambiguous identification of the 3,7-isomer amidst other dimethylbenzothiophenes that would otherwise co-elute on single-column GC methods. The study demonstrated that the three-phase approach provides orthogonal selectivity, allowing laboratories to confirm 3,7-DMBT identity through retention index matching rather than relying solely on mass spectral library matching—a critical advantage given that many DMBT isomers produce near-identical electron ionization mass spectra [1]. For the related 3,5-isomer, a published Kovats retention index of 243 on OV-73 (a methylphenylsiloxane phase) has been separately catalogued [2], confirming that positional isomers are chromatographically resolvable under optimized conditions.

Analytical chemistry GC-MS method development Isomer-specific quantification

3,7-Dimethylbenzo[b]thiophene (CAS 16587-41-0): Evidence-Backed Procurement and Application Scenarios


Petroleum Geochemistry: Oil–Source Correlation and Maturity Assessment via Dimethylbenzothiophene Fingerprinting

3,7-DMBT serves as a quantitative marker in C2-alkylated benzothiophene distribution profiles used for crude oil fingerprinting, source-rock correlation, and thermal maturity assessment. The Hopkins et al. (1969) abundance ranking (2 > 3 > 7 > 4 > 6, with 3,7-DMBT as a major constituent and 3,5-DMBT undetectable) provides the foundational reference for interpreting isomer ratios in geochemical samples [1]. The Andersson & Sielex (1996) multi-crude-oil survey further demonstrates that 3,7-DMBT concentrations span 11–272 ppm across different petroleum sources, making it a responsive variable for source differentiation [2]. Procurement of authentic 3,7-DMBT as a calibration and spike standard is essential; laboratories that substitute a mixed-isomer dimethylbenzothiophene reference material will produce irreproducible isomer ratio data, undermining geochemical interpretation.

Environmental Biodegradation Research: Isomer-Specific Metabolic Pathway Tracing in Petroleum-Contaminated Sites

The Kropp et al. (1996) six-isomer comparative study established that 3,7-DMBT is metabolized via a sulfoxide/sulfone pathway by Pseudomonas spp., distinguishing it from the dione/ketone pathway of 4,6- and 4,7-DMBT and the exclusive side-chain oxidation pathway of 3,5-DMBT [1]. For environmental microbiology laboratories studying the fate of alkylated benzothiophenes in contaminated soils, sediments, or groundwater, authentic 3,7-DMBT is required as a substrate to generate the correct metabolite reference library. Using the wrong isomer—for instance, 3,5-DMBT—would produce a qualitatively different set of transformation products (hydroxymethyl and carboxylic acid derivatives rather than sulfoxides and sulfones), leading to misidentification of metabolites in environmental extracts and erroneous biodegradation pathway assignment.

Deep Desulfurization Catalyst and Adsorbent Development: Probing 7‑Position Steric Effects on Sulfur Removal Efficiency

The Ma et al. (2002) finding that a methyl group at the 7-position of the benzothiophene skeleton sterically inhibits sulfur–adsorbent interaction provides a mechanistic rationale for using 3,7-DMBT as a diagnostic probe molecule in desulfurization catalyst and adsorbent screening [1]. Combined with the Li et al. (2002) demonstration that 3,7-substitution alters regioselectivity in organometallic C–S bond cleavage [2], 3,7-DMBT enables catalyst developers to systematically evaluate how ring-differentiated methyl substitution affects both adsorptive and catalytic desulfurization pathways. This is directly relevant to ultra-deep hydrodesulfurization (HDS) and oxidative desulfurization (ODS) processes targeting refractory alkylated benzothiophenes in diesel and jet fuel. Procurement of the correct isomer is critical: 2,3-DMBT, which lacks the 7-methyl group, will overestimate desulfurization efficiency relative to real fuel streams that contain 7-alkylated species.

Analytical Reference Standard Procurement: GC-MS Method Calibration for Dimethylbenzothiophene Isomer-Specific Quantification

The Andersson (1986) retention index compendium provides the definitive GC reference dataset for resolving all C1- and C2-alkylated benzothiophene isomers, including 3,7-DMBT, on three stationary phases of different polarity [1]. Analytical laboratories developing GC-MS, GC-SCD (sulfur chemiluminescence detection), or GC×GC methods for organosulfur speciation in petroleum, environmental, or process samples must procure authentic 3,7-DMBT to establish retention time windows, construct calibration curves, and verify isomer identity through retention index matching. Because many DMBT isomers produce near-identical electron ionization mass spectra, retention index confirmation against the Andersson (1986) database is the only reliable method to distinguish 3,7-DMBT from co-eluting isomers. Generic 'dimethylbenzothiophene' mixtures are inadequate for this purpose and will produce ambiguous or erroneous quantitative results.

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